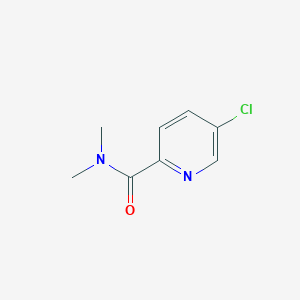

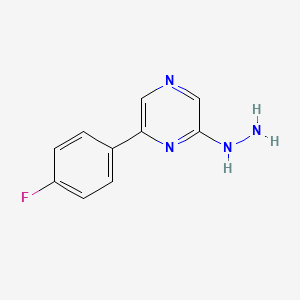

![molecular formula C8H15ClN2OS B1396786 Dihidrocloruro de 3-{[(5-Metil-1,3-tiazol-2-il)metil]-amino}propan-1-ol CAS No. 1332531-06-2](/img/structure/B1396786.png)

Dihidrocloruro de 3-{[(5-Metil-1,3-tiazol-2-il)metil]-amino}propan-1-ol

Descripción general

Descripción

The compound “3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

A series of new Betti bases, 1-{(aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols, have been synthesized via one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs as short-acting sulfa drug sulfathiazole .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Ahora proporcionaré un análisis exhaustivo de las aplicaciones de investigación científica del “Dihidrocloruro de 3-{[(5-Metil-1,3-tiazol-2-il)metil]-amino}propan-1-ol”, centrándome en aplicaciones únicas en diferentes campos. Cada sección estará dedicada a un área de aplicación específica.

Actividad herbicida

Se ha demostrado que los compuestos de tiazol poseen actividades herbicidas moderadas a buenas, especialmente cuando se introducen grupos fenilo que contienen flúor en sus estructuras moleculares . Esto sugiere que nuestro compuesto de interés podría explorarse potencialmente por sus propiedades herbicidas, posiblemente en el desarrollo de nuevos herbicidas.

Actividades analgésicas y antiinflamatorias

También se ha informado que los tiazoles exhiben actividades analgésicas y antiinflamatorias significativas . Esto indica que el “this compound” podría investigarse más a fondo para su uso potencial en el alivio del dolor y el control de la inflamación.

Actividad antitumoral y citotóxica

Algunos derivados de tiazol han demostrado efectos potentes en líneas celulares tumorales humanas, incluido el cáncer de próstata . Esto abre posibilidades para que el compuesto en cuestión se investigue en busca de actividades antitumorales y citotóxicas, contribuyendo a la investigación y la terapia del cáncer.

Actividad antifúngica

Se han sintetizado y evaluado compuestos de tiazol por su actividad antifúngica contra diversas cepas de hongos . El compuesto “this compound” podría ser un candidato para un estudio más a fondo en este campo, lo que podría conducir a nuevos tratamientos antifúngicos.

Actividad antimicrobiana

La investigación ha demostrado que los derivados de tiazolil-triazolil etanol exhiben una actividad antimicrobiana sustancial . Esto sugiere que nuestro compuesto podría ayudar en el desarrollo de compuestos líderes como tratamiento contra la infección microbiana.

Mecanismo De Acción

Target of Action

The primary target of this compound is DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule .

Mode of Action

The compound interacts with its target, DNA gyrase, leading to inhibition of the enzyme’s activity . This interaction results in the prevention of DNA replication, transcription, and repair, thereby exerting its biological effect .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA supercoiling process, which is essential for various DNA metabolic processes. The downstream effects include the disruption of DNA replication and transcription, leading to cell death .

Pharmacokinetics

The compound’s solubility in water and alcohol suggests that it may have good bioavailability.

Result of Action

The ultimate result of the compound’s action is the inhibition of DNA replication and transcription, leading to cell death . This makes it a potential candidate for antimicrobial and antineoplastic applications .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in aqueous or alcoholic environments . .

Safety and Hazards

Direcciones Futuras

Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems synthesis and their biological activities studies are presented .

Análisis Bioquímico

Biochemical Properties

3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to interact with enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter . Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially influencing various biochemical processes .

Cellular Effects

The effects of 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride on cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health . Furthermore, its interaction with cell signaling pathways can lead to changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase can inhibit the enzyme’s activity, resulting in increased levels of acetylcholine . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability, which can impact their efficacy in biochemical assays . Long-term exposure to this compound may lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . This compound may also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding these interactions is essential for elucidating the compound’s metabolic fate and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride within cells and tissues are influenced by various factors. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can impact its biological activity and efficacy .

Subcellular Localization

The subcellular localization of 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects .

Propiedades

| { "Design of the Synthesis Pathway": "The compound '3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride' can be synthesized by a multi-step reaction involving the reaction of starting materials with various reagents and solvents.", "Starting Materials": [ "5-Methyl-1,3-thiazol-2-ylmethanol", "1-Chloropropan-3-ol", "Sodium hydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 5-Methyl-1,3-thiazol-2-ylmethanol with sodium hydride in methanol to form the corresponding thiazolylmethylsodium intermediate.", "Step 2: React the thiazolylmethylsodium intermediate with 1-Chloropropan-3-ol in methanol to form the desired product, 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol.", "Step 3: React the product from step 2 with hydrochloric acid to obtain the dihydrochloride salt of the final compound." ] } | |

Número CAS |

1332531-06-2 |

Fórmula molecular |

C8H15ClN2OS |

Peso molecular |

222.74 g/mol |

Nombre IUPAC |

3-[(5-methyl-1,3-thiazol-2-yl)methylamino]propan-1-ol;hydrochloride |

InChI |

InChI=1S/C8H14N2OS.ClH/c1-7-5-10-8(12-7)6-9-3-2-4-11;/h5,9,11H,2-4,6H2,1H3;1H |

Clave InChI |

YEAYCYMTKGLPBF-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(S1)CNCCCO.Cl.Cl |

SMILES canónico |

CC1=CN=C(S1)CNCCCO.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1396704.png)

![4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine](/img/structure/B1396713.png)

![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)

![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)

![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)

![Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate](/img/structure/B1396721.png)